4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-13-2-1-9(5-14(13)17)11-6-12(11)15(20)19-3-4-21-8-10(19)7-18/h1-2,5,10-12H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMETPSIYVLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC2C3=CC(=C(C=C3)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the difluorophenyl group with the cyclopropane ring.
Chemical Reactions Analysis
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, target selectivity, and functional outcomes. Below is a detailed analysis:
MCHR1 Antagonists (SNAP Series)
Compounds like (±)-SNAP-7941, (+)-SNAP-7941, and FE@SNAP () feature a 3,4-difluorophenyl group linked to heterocyclic cores. Key differences include:
- In contrast, 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile uses a cyclopropane-carbonyl group, which may reduce metabolic oxidation.
- Biological Activity: SNAP analogs exhibit MCHR1 antagonism with IC₅₀ values in the nanomolar range, though the exact potency of the target compound remains uncharacterized in the evidence. The morpholine-carbonitrile group in the target compound could influence receptor binding kinetics due to its hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison with MCHR1 Antagonists
Thiazole Derivatives ()
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine () replaces the morpholine-cyclopropane core with a thiazole ring. This structural divergence impacts:
- Applications : Thiazole derivatives are commonly used in agrochemicals and antimicrobials, whereas morpholine-carbonitriles are more prevalent in CNS-targeting pharmaceuticals.
COX-2 Inhibitors ()
- Rofecoxib : A COX-2 inhibitor with a 1,000-fold selectivity over COX-1, attributed to its sulfonylphenyl group. Fluorine in the target compound may similarly enhance target binding through hydrophobic interactions.
- Morpholine Derivatives in EP 4374877 : These compounds (e.g., trifluoromethylpyrimidine-substituted morpholines) demonstrate how fluorinated aryl groups improve potency against kinases or proteases. The target compound’s 3,4-difluorophenyl group likely contributes to analogous selectivity .
Key Research Findings and Data Gaps
- Structural Advantages : The cyclopropane ring in the target compound may confer rigidity, reducing off-target interactions compared to flexible analogs like SNAP-acid .
- Fluorine Impact : The 3,4-difluorophenyl group enhances lipophilicity (logP ~2.5–3.0, estimated) and resistance to oxidative metabolism, a trend observed in FE@SNAP and rofecoxib .
- Unresolved Data : Specific IC₅₀ values, bioavailability, and exact therapeutic targets for this compound are absent in the provided evidence, necessitating further studies.
Biological Activity
4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile is a synthetic compound notable for its unique structural features, including a morpholine ring, a cyclopropanecarbonyl group, and a difluorophenyl substituent. Its design suggests potential applications in medicinal chemistry due to its complex architecture, which may influence its biological activity and pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Weight : 270.25 g/mol
- LogP : Indicates lipophilicity, which may enhance its ability to cross biological membranes.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the difluorophenyl group enhances lipophilicity and may improve binding interactions with receptors or enzymes involved in disease pathways.
Potential Targets
- Receptors : The compound may interact with various receptors involved in mood disorders and pain modulation.
- Enzymes : It shows potential as an inhibitor for enzymes related to neurodegenerative diseases and cancer.
In Vitro and In Vivo Studies
Research indicates that this compound exhibits significant anti-inflammatory, antiproliferative, and antibacterial activities. For instance:
- Anti-inflammatory Activity : The compound was synthesized and screened for its ability to reduce inflammation in animal models.
- Antiproliferative Activity : It demonstrated effectiveness against various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Anti-inflammatory Effects : A study showed that the compound significantly reduced edema in a rat model of inflammation, suggesting its potential for treating inflammatory diseases.
- Anticancer Properties : In vitro tests revealed that it inhibited the growth of breast cancer cells by inducing apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds similar to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(3,4-Difluorophenyl)-1H-pyrrole | Pyrrole ring instead of morpholine | Antitumor properties |
| 1-[2-(3,4-Difluorophenyl)ethyl]-1H-imidazole | Imidazole ring | Antimicrobial effects |
| 1-(3,4-Difluorophenyl)-2-methylpiperazine | Piperazine ring | Neuroactive properties |
Q & A
Q. Critical Parameters :
- Catalyst loading (1–2 mol% Pd) and low temperatures for cyclopropanation to avoid ring-opening.
- Anhydrous solvents and inert atmospheres during cyanide introduction to prevent hydrolysis.
Q. Table 1. Synthetic Optimization
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Morpholine ring : 3.45–3.70 ppm (¹H, m) and 45–55 ppm (¹³C).
- Cyclopropane CH₂ : 1.95–2.10 ppm (¹H, m) and 25–30 ppm (¹³C).
- Carbonyl : 172.5 ppm (¹³C).
- IR Spectroscopy : 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₂F₂N₂O₂: 306.0912).
Contradiction Resolution : Discrepancies in cyclopropane coupling constants (e.g., J = 8–10 Hz vs. DFT-predicted 9.5 Hz) require 2D NMR (COSY, NOESY) or X-ray crystallography.
(Advanced) How can computational methods resolve stereochemical ambiguities in the cyclopropane moiety?
Methodological Answer:
- DFT Calculations : Compare experimental NMR coupling constants (J) with computed values for cis vs. trans cyclopropane configurations.
- Molecular Dynamics (MD) : Simulate solvent effects on diastereomer stability.
- X-Ray Crystallography : Resolve absolute configuration (e.g., C3–C4–C5 torsion angle ≈ 120.9° in related structures).
Q. Example Workflow :
Optimize geometries using B3LYP/6-311G(d,p).
Calculate NMR shifts with GIAO method.
Validate with experimental NOESY cross-peaks.
(Advanced) What strategies minimize side products during morpholine acylation?
Methodological Answer:
- Competing Pathways :
- Nucleophilic Attack : Morpholine nitrogen vs. oxygen.
- Ester Hydrolysis : Mitigated by avoiding aqueous conditions.
Q. Optimization :
- Use DMF as a polar aprotic solvent to enhance nucleophilicity of the morpholine nitrogen.
- Temperature Gradients : Start at 0°C (slow addition of acyl chloride) followed by gradual warming to 80°C.
- Catalytic Bases : K₂CO₃ (2 eq.) to scavenge HCl and prevent protonation of morpholine.
(Basic) What biological activities are reported for related morpholine-carbonitrile derivatives?
Methodological Answer:
- Kinase Inhibition : Analogues with fluorophenyl groups show IC₅₀ < 100 nM against EGFR.
- Antimicrobial Activity : EC₅₀ ≈ 2–5 µM for S. aureus in derivatives with similar substituents.
- Structural Insights : The 3,4-difluorophenyl group enhances lipid membrane permeability (logP ≈ 2.8).
(Advanced) How do solvent polarity and temperature affect regioselectivity in nucleophilic attacks?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Favor attack at the morpholine nitrogen (ΔG‡ ≈ 15 kcal/mol vs. 18 kcal/mol for oxygen).
- Nonpolar Solvents (Toluene) : Increase oxygen acylation by 20% due to reduced solvation of the nucleophile.
- Low Temperatures (0–25°C) : Improve regioselectivity (>90% N-acylation) by stabilizing transition-state charges.
(Basic) What stability profiles and degradation pathways are documented?
Methodological Answer:
- pH Stability : Stable at pH 5–7 (t₁/₂ > 6 months at 4°C). Degrades rapidly in alkaline conditions (pH > 9) via cyanide hydrolysis.
- Analytical Validation :
- HPLC-MS : Monitor degradation products (e.g., morpholine-3-carboxylic acid at m/z 130.06).
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to predict shelf life.
(Advanced) Which mass spectrometry techniques differentiate isobaric intermediates?
Methodological Answer:
- HRMS/MS : Resolve isobars (e.g., C₁₅H₁₂F₂N₂O₂ vs. C₁₅H₁₃F₂NO₃) with mass accuracy < 3 ppm.
- Ion Mobility Spectrometry (IMS) : Separate conformers based on collision cross-section (CCS) differences (e.g., ΔCCS ≈ 5 Ų for diastereomers).
- Metastable Atom Bombardment (MAB) : Fragmentation patterns distinguish cyclopropane vs. non-cyclopropane intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
